molecular formula C20H21ClN4O4 B2379737 N-(3-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005303-91-2

N-(3-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2379737
CAS RN: 1005303-91-2
M. Wt: 416.86
InChI Key: UQSXNPRAHJPGDE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H21ClN4O4 and its molecular weight is 416.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • A study focused on the synthesis of similar compounds and their anticancer activities. Specifically, compounds analogous to N-(3-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide demonstrated significant anticancer activity both in vitro and in vivo, which indicates potential applications in cancer treatment (Su et al., 1986).

Conformational Analysis

  • Another study involved the synthesis and conformational analysis of a closely related compound. This research, employing X-ray analysis, NMR, and IR spectroscopy, provides insights into the structural and conformational aspects of these compounds, which is crucial for understanding their biological interactions (Kataev et al., 2021).

Synthesis Techniques

  • Research on the synthesis of (Z)-2-[2-Oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamide derivatives from 2-Chloro-6-methylpyridine-3-carbonitrile illustrates the methodologies involved in synthesizing compounds with structural similarities to the compound . This provides valuable information on synthetic routes and chemical properties (Kobayashi et al., 2007).

Antitumor Evaluation

  • Studies have been conducted on pyrazolo[3,4-d]pyrimidine derivatives, closely related to the compound of interest, for their antitumor activities. These studies offer insights into the potential of such compounds in developing new anticancer drugs (El-Morsy et al., 2017).

Molecular Docking Studies

  • Research involving molecular docking studies on benzothiazolinone acetamide analogs provides insights into how similar compounds might interact with biological targets, which is essential for drug development (Mary et al., 2020).

Computational Studies

  • Computational studies, such as density functional theory (DFT), Hirshfeld surface analysis, and molecular docking, have been applied to similar compounds to understand their electronic properties, intermolecular interactions, and potential biological activities (Huang et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4/c1-4-12-10-22-18-16(17(12)29-5-2)19(27)25(20(28)24(18)3)11-15(26)23-14-8-6-7-13(21)9-14/h6-10H,4-5,11H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSXNPRAHJPGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

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